4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the formula C6H4ClN3 . The InChI representation is InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a common intermediate in the synthesis of many JAK inhibitors . It is also used in the synthesis of various heterocyclic compounds that hold great importance to discover newer anti-microbial, anti-oxidant, and anti-cancer drugs .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 153.57 g/mol . The compound is represented by the canonical SMILES string C1=CNC2=C1C(=NC=N2)Cl .Scientific Research Applications
1. Application in Medicinal Chemistry
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
- Results or Outcomes : The outcomes of these applications are the development of potent kinase inhibitors that have shown promise in treating cancer and inflammatory skin disorders .
2. Application in the Synthesis of Pharmaceutical Compounds
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
- Methods of Application : The compound is used as an intermediate in the synthesis of various pharmaceutical compounds. The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
- Results or Outcomes : The outcomes of these applications are the synthesis of various pharmaceutical compounds that are used in the treatment of diverse diseases .
3. Application in the Synthesis of JAK Inhibitors
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
- Results or Outcomes : The outcomes of these applications are the synthesis of JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases .
4. Application in the Synthesis of Tofatinib
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofatinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate response or intolerance to methotrexate .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
- Results or Outcomes : The outcomes of these applications are the synthesis of Tofatinib, which is used in the treatment of rheumatoid arthritis .
5. Application in Organic Electronics
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine’s unique electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results or Outcomes : The outcomes of these applications are the development of novel materials for use in organic electronics .
6. Application in the Synthesis of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has emerged as a significant moiety in medicinal chemistry, particularly in the development of potent and selective inhibitors for various kinase targets. In the context of anticancer drug discovery, analogs of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific PDK1 inhibitor being synthesized .
- Results or Outcomes : The outcomes of these applications are the synthesis of PDK1 inhibitors, which have therapeutic applications in the treatment of cancer .
Safety And Hazards
Future Directions
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been validated as a crucial effector of various signal pathways and plays an important role in driving tumor progression . It is a promising building block in the synthesis of many JAK inhibitors . Further structural modification in these structures will be of interest and may result in compounds having better therapeutic and biological activity .
properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGGOYXXDQLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731633 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
CAS RN |
1350643-69-4 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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